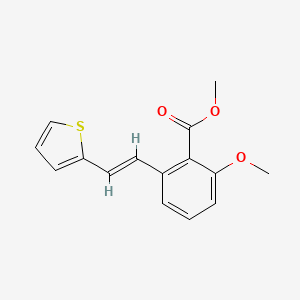![molecular formula C19H25N3O3 B6339379 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-73-0](/img/structure/B6339379.png)
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring as a key component . The 1,2,4-triazole ring is a stable structure and difficult to cleave . It can act as an isostere of amide, ester, and carboxylic acid .Chemical Reactions Analysis
1,2,4-Triazoles, including the compound , are known for their antimicrobial properties . They have been used in the development of new antibacterial agents, especially in the face of growing microbial resistance .Wissenschaftliche Forschungsanwendungen
Microwave-Promoted Synthesis and Biological Activity
A study detailed the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing a method that could potentially be applied to the synthesis of our compound of interest. The research aimed at evaluating the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds, suggesting that similar structures might exhibit biological activities worthy of further investigation (Özil, Bodur, Ülker, & Kahveci, 2015).
Synthesis and Psychotropic Activity
Another study explored the synthesis of a compound using a Grignard reagent, indicating a synthetic route that might be relevant for creating complex triazole derivatives. While the study focused on psychotropic activity, the synthetic methodologies could be applicable to a broad range of compounds, including the one , to explore their potential uses in various fields of research (Григорян, Тарзян, Маркосян, Пароникян, & Сукасян, 2011).
Synthesis of Cyclic Dipeptidyl Ureas
Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, which could potentially relate to the synthesis or modification of the compound . This study underscores the versatility of triazole derivatives in synthesizing new classes of compounds with potentially unique properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Synthesis and Antimicrobial Activities
A paper on the synthesis of new 1,2,4-triazole derivatives assessed for their antimicrobial activities provides an example of how such compounds could be evaluated for biological properties. The methods and results could inform similar research on our compound, suggesting a pathway for assessing its potential antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Gram-Scale Laboratory Synthesis
A study on the gram-scale synthesis of a high-affinity BET bromodomain ligand, which is structurally complex, demonstrates the feasibility of large-scale synthesis of intricate compounds. This research could offer valuable insights into techniques for synthesizing and scaling up the production of our compound of interest for research purposes (Khan, Marsh, Felix, Kemmitt, Baud, Ciulli, & Spencer, 2017).
Zukünftige Richtungen
The 1,2,4-triazole ring, a key component of this compound, is a subject of ongoing research due to its significant antibacterial activity . Future research will likely continue to explore the potential of 1,2,4-triazole and its derivatives in the development of new antibacterial agents . This compound, with its complex structure, may also serve as a valuable starting point for the design and development of more selective and potent molecules .
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRILZLVRSGKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)
![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)
![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)